molecular formula C22H23FN2OS B2391690 N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 896676-60-1

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2391690
M. Wt: 382.5
InChI Key: NBHVSEWXRNGFQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for this compound is C22H23FN2OS . It has an average mass of 382.494 Da and a monoisotopic mass of 382.151520 Da .

Scientific Research Applications

Analgesic Properties

A series of (indol-3-yl)alkylamides, closely related to the chemical structure of interest, was synthesized and evaluated for analgesic activity. Compounds with benzyl or 4-fluorobenzyl moieties showed promising analgesic properties, comparable to reference drugs such as flupirtine, ibuprofen, and diclofenac. The 4-fluorobenzyl derivative was highlighted for further pharmacomodulation due to its potent anti-inflammatory activity demonstrated in rat paw edema tests (Fouchard et al., 2001).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a structural similarity with the target compound, led to the discovery of novel antiallergic compounds. These studies aimed to improve antiallergic potency by varying the indole substituents and alkanoic chain length. One compound, in particular, demonstrated significant potency in antiallergic activity, surpassing the effectiveness of astemizole in histamine release assays and showing considerable inhibitory effects on IL-4 and IL-5 production (Menciu et al., 1999).

Antitumor Activities

The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has led to the discovery of compounds with high antiproliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the potential of such compounds in cancer therapy due to their ability to inhibit tumor growth effectively (Shams et al., 2010).

Metabolic Stability in Drug Development

Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed that N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs possess potent inhibitory effects. Modifications to the heterocyclic components of these molecules were explored to improve metabolic stability, crucial for developing effective cancer therapies (Stec et al., 2011).

properties

IUPAC Name

N-cyclopentyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c23-17-7-5-6-16(12-17)13-25-14-21(19-10-3-4-11-20(19)25)27-15-22(26)24-18-8-1-2-9-18/h3-7,10-12,14,18H,1-2,8-9,13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHVSEWXRNGFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

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